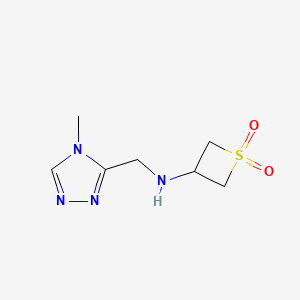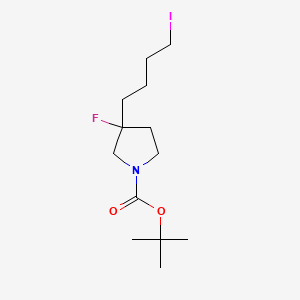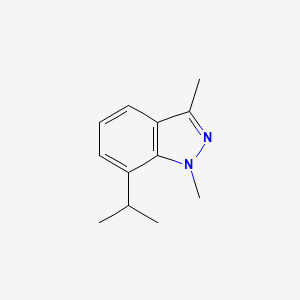
7-isopropyl-1,3-dimethyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isopropyl-1,3-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of an indazole core with isopropyl and dimethyl substituents, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-isopropyl-1,3-dimethyl-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of substituted hydrazines with ortho-substituted benzonitriles under catalytic conditions. For example, a Cu(OAc)2-catalyzed reaction in DMSO under an oxygen atmosphere can yield indazoles with good to excellent yields .
Industrial Production Methods: Industrial production of indazoles, including this compound, often involves scalable synthetic routes that minimize byproducts and maximize yield. Metal-catalyzed reactions are preferred due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 7-Isopropyl-1,3-dimethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
7-Isopropyl-1,3-dimethyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 7-isopropyl-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1H-Indazole: The parent compound of the indazole family.
2H-Indazole: A structural isomer with different chemical properties.
Imidazole: Another heterocyclic compound with a similar nitrogen-containing ring structure.
Uniqueness: 7-Isopropyl-1,3-dimethyl-1H-indazole is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. Compared to other indazoles, the isopropyl and dimethyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1,3-dimethyl-7-propan-2-ylindazole |
InChI |
InChI=1S/C12H16N2/c1-8(2)10-6-5-7-11-9(3)13-14(4)12(10)11/h5-8H,1-4H3 |
InChI Key |
OFYZRYNYSDZJAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC=C2C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


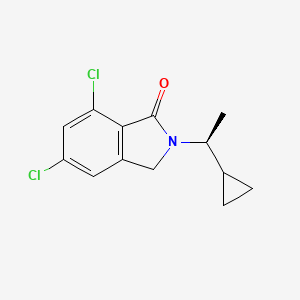
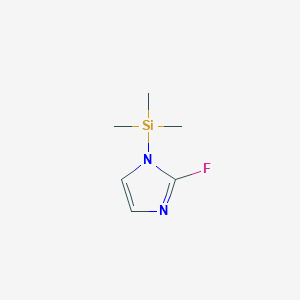
![1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12946726.png)
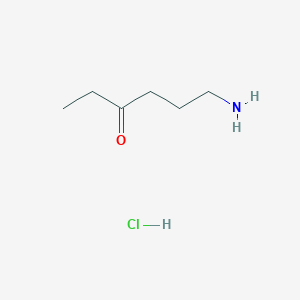
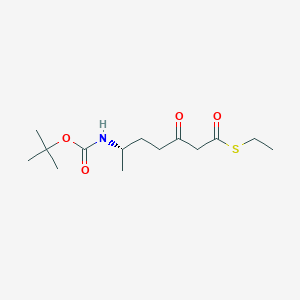
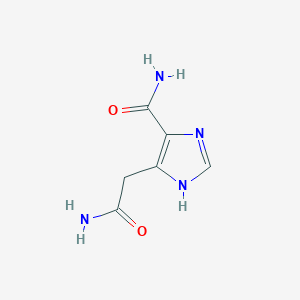
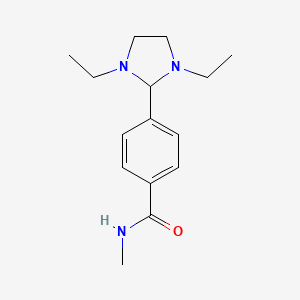
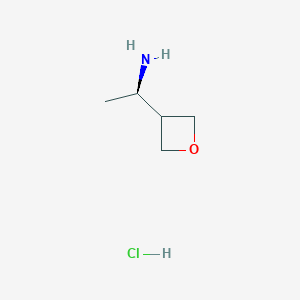
![(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(((2S,3R,4R,5R,6S)-4-Amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B12946762.png)
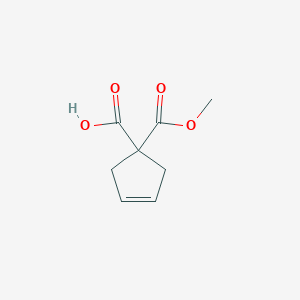
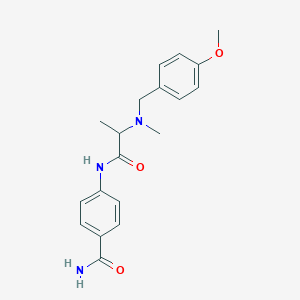
![2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy-](/img/structure/B12946779.png)
